4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate
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Overview
Description
4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate is an organic compound that belongs to the class of aromatic esters It consists of a heptyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate typically involves the esterification of 4-(Heptyloxy)phenol with 4-(2-methylpropyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both heptyloxy and 2-methylpropyl groups imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for various applications.
Properties
CAS No. |
62716-78-3 |
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Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-heptoxyphenyl) 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C24H32O3/c1-4-5-6-7-8-17-26-22-13-15-23(16-14-22)27-24(25)21-11-9-20(10-12-21)18-19(2)3/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI Key |
TXQUZJNHAIQHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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